3-(4-Hydroxyphenyl)propenoic acid 3-phenyl-2-propenyl ester
Overview
Description
3-(4-Hydroxyphenyl)propenoic acid 3-phenyl-2-propenyl ester, also known as caffeic acid phenethyl ester (CAPE), is a natural compound found in propolis, a resinous substance collected by honeybees from various plants. CAPE has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Scientific Research Applications
Electrochemical Detection of Amines
Bolton-Hunter reagent, a derivative of 3-(4-hydroxyphenyl)propionic acid, has been used for introducing an electrochemically active group into aliphatic amines. This facilitates the detection of these amines at low concentrations in chromatographic effluents (Smith & Ghani, 1990).
Enhancing Reactivity in Material Science
Phloretic acid, a naturally occurring form of 3-(4-Hydroxyphenyl)propanoic acid, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant in materials science, particularly in creating materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Cancer Chemoprevention
A secondary metabolite related to 3-(4-Hydroxyphenyl)propenoic acid, specifically 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has shown potential as a chemopreventive agent for various types of cancer (Curini et al., 2006).
Supramolecular Dendrimers
Methyl esters of 3-(4-hydroxyphenyl)propionic acid have been used to synthesize supramolecular dendrimers, which demonstrate significant potential in forming higher-order structures suitable for various applications, including biolabels (Percec et al., 2006).
Food Contact Materials Safety
The risk assessment of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters, related to 3-(4-Hydroxyphenyl)propenoic acid, used in food contact materials, concluded no safety concern for consumers under specific conditions (Flavourings, 2011).
properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c19-17-11-8-16(9-12-17)10-13-18(20)21-14-4-7-15-5-2-1-3-6-15/h1-13,19H,14H2/b7-4+,13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBSEUVQZVQSCN-NJPWYCGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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